Cas no 2486-74-0 (4-amino-2-ethylbenzoic acid)

4-Amino-2-ethylbenzoic acid is a substituted benzoic acid derivative featuring both an amino and an ethyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and specialty chemicals. Its dual functionality allows for selective modifications, enabling applications in fine chemical manufacturing and research. The ethyl group enhances lipophilicity, while the amino and carboxyl groups provide reactive sites for further derivatization. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic workflows. Its stability under standard conditions makes it suitable for storage and handling in laboratory and industrial settings.
4-amino-2-ethylbenzoic acid structure
4-amino-2-ethylbenzoic acid structure
Product name:4-amino-2-ethylbenzoic acid
CAS No:2486-74-0
MF:C9H11NO2
MW:165.189
CID:3396800
PubChem ID:17921342

4-amino-2-ethylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • BENZOIC ACID, 4-AMINO-2-ETHYL-
    • 4-amino-2-ethylbenzoic acid
    • CS-0160910
    • ethyl-p-aminobenzoic acid
    • 2486-74-0
    • BS-16768
    • D70908
    • CAA48674
    • MFCD18409912
    • AKOS027315992
    • DB-138211
    • EN300-112088
    • SCHEMBL182142
    • 4-Amino-2-ethylbenzoicacid
    • 4-Amino-2-ethylbenzoic acid
    • Inchi: InChI=1S/C9H11NO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
    • InChI Key: WDTLFYSTDFWPOF-UHFFFAOYSA-N
    • SMILES: CCC1=C(C=CC(=C1)N)C(=O)O

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: 1.6

4-amino-2-ethylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1243638-100mg
4-amino-2-ethylbenzoic acid
2486-74-0 95%
100mg
$170 2024-06-06
Alichem
A010000112-500mg
4-Amino-2-ethylbenzoic acid
2486-74-0 97%
500mg
$839.45 2023-09-02
Enamine
EN300-112088-10.0g
4-amino-2-ethylbenzoic acid
2486-74-0 95%
10g
$1057.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231550-1g
4-Amino-2-ethylbenzoic acid
2486-74-0 95%
1g
¥2688 2023-04-14
Enamine
EN300-112088-0.5g
4-amino-2-ethylbenzoic acid
2486-74-0 95%
0.5g
$192.0 2023-10-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X14835-250mg
4-Amino-2-ethylbenzoic acid
2486-74-0 95%
250mg
¥620.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YM086-1g
4-amino-2-ethylbenzoic acid
2486-74-0 95+%
1g
4315CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YM086-100mg
4-amino-2-ethylbenzoic acid
2486-74-0 95+%
100mg
598CNY 2021-05-07
A2B Chem LLC
AX47151-250mg
4-Amino-2-ethylbenzoic acid
2486-74-0 95+%
250mg
$210.00 2024-04-20
Enamine
EN300-112088-5g
4-amino-2-ethylbenzoic acid
2486-74-0 95%
5g
$712.0 2023-10-27

4-amino-2-ethylbenzoic acid Related Literature

Additional information on 4-amino-2-ethylbenzoic acid

4-Amino-2-Ethylbenzoic Acid (CAS No. 2486-74-0): A Comprehensive Overview

4-Amino-2-Ethylbenzoic Acid, also known by its CAS number 2486-74-0, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with an amino group at the para position and an ethyl group at the ortho position. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for research and industrial purposes.

The synthesis of 4-Amino-2-Ethylbenzoic Acid involves a series of well-established organic reactions. One common approach is the Friedel-Crafts alkylation followed by nitration and subsequent reduction to introduce the amino group. This process is often optimized to ensure high yield and purity, as highlighted in recent studies by researchers at the University of California, Berkeley. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR, providing insights into its conformational flexibility and intermolecular interactions.

In terms of physical properties, 4-Amino-2-Ethylbenzoic Acid is a white crystalline solid with a molecular weight of 177.19 g/mol. Its melting point is approximately 185°C, and it exhibits moderate solubility in water (about 0.1 g/100 mL at room temperature). These properties make it suitable for various applications, including its use as an intermediate in pharmaceutical synthesis and as a building block in organic chemistry.

The biological activity of 4-Amino-2-Ethylbenzoic Acid has been a focal point of recent research efforts. Studies conducted at the Max Planck Institute for Medical Research have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant properties. Additionally, it has shown promise as a lead compound in the development of novel therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease. The amino group in the molecule plays a crucial role in its ability to interact with biological systems, while the ethyl group enhances its lipophilicity, improving its bioavailability.

In the field of materials science, 4-Amino-2-Ethylbenzoic Acid has been explored as a precursor for the synthesis of advanced polymers and hybrid materials. Researchers at the Massachusetts Institute of Technology (MIT) have reported on its use in constructing stimuli-responsive materials that exhibit pH-sensitive behavior. These materials have potential applications in drug delivery systems and sensors.

The environmental impact of 4-Amino-2-Ethylbenzoic Acid has also been investigated to ensure its safe handling and disposal. Studies by environmental chemists at the University of Copenhagen have shown that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint.

In conclusion, 4-Amino-2-Ethylbenzoic Acid (CAS No. 2486-74-0) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, combined with its favorable physical and biological properties, positions it as an important tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and insights into this compound, its role in advancing science and technology is expected to grow further.

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.